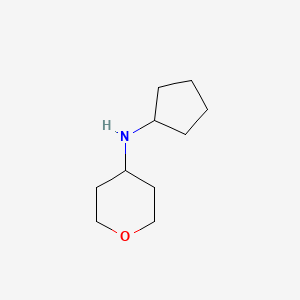

N-Cyclopentyltetrahydro-2H-pyran-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclopentyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-4-9(3-1)11-10-5-7-12-8-6-10/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYKXXNRUBPYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651567 | |

| Record name | N-Cyclopentyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859521-03-2 | |

| Record name | N-Cyclopentyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Cyclopentyltetrahydro-2H-pyran-4-amine: Synthesis, Characterization, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of N-Cyclopentyltetrahydro-2H-pyran-4-amine, a heterocyclic secondary amine of significant interest in medicinal chemistry. We will delve into its synthesis via reductive amination, explore its physicochemical and spectroscopic characteristics, and contextualize its potential as a valuable building block in the development of novel therapeutics. The insights provided herein are grounded in established chemical principles and are intended for researchers, scientists, and professionals engaged in drug development.

Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in modern drug discovery. Its non-planar, saturated structure offers an excellent means to introduce three-dimensionality into drug candidates, a crucial factor for improving metabolic stability, and target engagement.[1] Unlike aromatic rings, the THP moiety can escape the metabolic liabilities associated with cytochrome P450-mediated oxidation. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, enhancing solubility and modulating protein-ligand interactions.

Derivatives of the THP core are found in numerous natural products and approved pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3] this compound (CAS No. 859521-03-2) represents a key intermediate, combining the favorable properties of the THP ring with a secondary amine handle, which is primed for further synthetic elaboration in the construction of compound libraries for high-throughput screening.

Physicochemical and Structural Properties

This compound is a secondary amine with the molecular formula C₁₀H₁₉NO.[4][5] Its structural and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 859521-03-2 | [4][6][7] |

| Molecular Formula | C₁₀H₁₉NO | [4][5] |

| Molecular Weight | 169.26 g/mol | [4] |

| Predicted Boiling Point | 260.3 ± 33.0 °C | [8] |

| InChI Key | WMYKXXNRUBPYBL-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1CC(NC2CCCC2)OC1 | - |

Synthesis and Mechanistic Rationale

The most direct and efficient method for preparing this compound is through the reductive amination of tetrahydro-4H-pyran-4-one with cyclopentylamine. This one-pot reaction is a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency, operational simplicity, and avoidance of harsh alkylating agents.[9][10]

The reaction proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. This electrophilic intermediate is then reduced in situ by a hydride-based reducing agent to yield the final secondary amine product. The choice of reducing agent is critical; a mild reagent that selectively reduces the iminium ion in the presence of the starting ketone is preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this transformation as it is less reactive towards ketones but highly effective for iminium ion reduction.[9]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CAS:859521-03-2 FT-0693724 this compound Product Detail Information [finetechchem.com]

- 5. This compound|CAS 859521-03-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 859521-03-2 Name: [xixisys.com]

- 8. CYCLOPENTYL-(TETRAHYDRO-PYRAN-4-YL)-AMINE price,buy CYCLOPENTYL-(TETRAHYDRO-PYRAN-4-YL)-AMINE - chemicalbook [m.chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]

"N-Cyclopentyltetrahydro-2H-pyran-4-amine" CAS number lookup

An In-Depth Technical Guide to N-Cyclopentyltetrahydro-2H-pyran-4-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this derivative is not prominently cataloged, this document extrapolates its chemical properties, synthesis, and potential applications from its parent scaffold, tetrahydro-2H-pyran-4-amine, and analogous N-substituted derivatives. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Tetrahydropyran-4-amine Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry. As a saturated oxygen-containing heterocycle, it serves as a bioisosteric replacement for cyclohexane, with the ether oxygen introducing polarity and the potential for hydrogen bonding.[1] This modification can improve key Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, such as solubility and metabolic stability, without significantly increasing lipophilicity.[1] The incorporation of an amine functionality at the 4-position creates a versatile building block, the tetrahydro-2H-pyran-4-amine core, which is featured in numerous biologically active compounds, including kinase inhibitors.[1]

The N-cyclopentyl substituent on this core is expected to modulate the compound's physicochemical properties, including its basicity and lipophilicity, thereby influencing its interaction with biological targets and its pharmacokinetic profile. This guide will delve into the synthesis, characterization, and potential utility of this compound as a valuable intermediate in the synthesis of complex molecules.[2]

Physicochemical Properties and Structural Analysis

| Property | Predicted Value/Information | Rationale |

| Molecular Formula | C₁₀H₁₉NO | Based on the combination of a C₅H₁₀NO (tetrahydropyran-4-amine) and a C₅H₉ (cyclopentyl) group. |

| Molecular Weight | 169.26 g/mol | Calculated from the molecular formula. |

| CAS Number | Not readily available. Parent amine (Tetrahydro-2H-pyran-4-amine) is 38041-19-9.[3] | The N-cyclopentyl derivative is likely a novel or less common research chemical. |

| Appearance | Colorless to light yellow liquid | Based on the physical state of the parent amine and other N-alkylated analogs.[4] |

| Basicity (pKa) | ~9.5 - 10.5 | The N-cyclopentyl group is an electron-donating alkyl group, which is expected to slightly increase the basicity compared to the parent amine due to the positive inductive effect, making the nitrogen's lone pair more available to accept a proton.[5][6] |

| Lipophilicity (logP) | ~1.5 - 2.5 | The addition of the cyclopentyl group will increase the lipophilicity compared to the parent amine. |

| Stereochemistry | Achiral | The molecule does not possess a stereocenter. |

Synthesis of this compound

The most direct and widely used method for the synthesis of N-substituted amines is reductive amination .[7][8] This one-pot reaction involves the condensation of a primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[9] This method is highly efficient and avoids the issue of over-alkylation often encountered in direct alkylation of amines with alkyl halides.[8][10]

Proposed Synthetic Workflow: Reductive Amination

The synthesis of this compound can be achieved by the reductive amination of tetrahydro-2H-pyran-4-one with cyclopentylamine.

Caption: Reductive amination workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Tetrahydro-2H-pyran-4-one

-

Cyclopentylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydro-2H-pyran-4-one (1.0 eq) and anhydrous dichloromethane (DCM).

-

Addition of Amine: Add cyclopentylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: In a separate container, weigh sodium triacetoxyborohydride (1.5 eq). Add the reducing agent portion-wise to the reaction mixture over 15-20 minutes. Note: The reaction is exothermic, and slow addition is recommended to control the temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the starting ketone compared to the iminium ion intermediate, which minimizes the formation of the corresponding alcohol as a byproduct.[7]

-

Acetic Acid: A catalytic amount of acid is used to facilitate the formation of the iminium ion, which is more electrophilic and thus more readily reduced than the imine.

-

Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine intermediate back to the starting materials.

Analytical Characterization

The structure of the synthesized this compound can be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl protons and the protons of the tetrahydropyran ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely show a characteristic N-H stretching vibration for the secondary amine.

Applications in Research and Drug Development

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[11]

-

Drug Discovery: The tetrahydropyran motif is present in several approved drugs and clinical candidates.[1] This compound can be used as a starting material to develop novel therapeutic agents targeting a wide range of diseases, including cancer, inflammatory disorders, and central nervous system disorders.[11][12]

-

Fragment-Based Drug Design: As a relatively small molecule with desirable physicochemical properties, it can be used as a fragment in fragment-based screening to identify novel binding motifs for protein targets.

-

Chemical Probe Development: The amine handle allows for straightforward derivatization to attach fluorescent tags, biotin, or other labels for use as chemical probes in biological studies.

Safety and Handling

Based on the safety data for analogous amines, this compound should be handled with appropriate safety precautions. It is likely to be a skin and eye irritant.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound represents a valuable chemical entity for researchers in medicinal chemistry and organic synthesis. While not a widely cataloged compound, its synthesis is readily achievable through established methods like reductive amination. Its structural features, combining the beneficial properties of the tetrahydropyran ring with a modifiable secondary amine, make it an attractive starting point for the development of novel bioactive molecules. This guide provides a solid foundation for its synthesis, characterization, and potential applications, empowering scientists to leverage this promising scaffold in their research endeavors.

References

-

Kulinkovich, O. G., et al. (2009). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. InnoPharmChem. [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

-

The Organic Chemistry Tutor. (2022). Reductive Amination | Synthesis of Amines. YouTube. [Link]

-

Tice, C. M. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. [Link]

-

Wang, T., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][13]naphthyrin-5(6H)-one. PubMed Central. [Link]

-

Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind. [Link]

-

List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Macmillan Group. [Link]

-

Pharmaffiliates. Tetrahydro-2H-pyran-4-amine (BSC). Pharmaffiliates. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

CK-12 Foundation. Chemical Properties of Amines. CK-12 Foundation. [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Solubility of Things. Amines: Structure, Properties, and Reactions. Solubility of Things. [Link]

-

LibreTexts. (2021). Properties of amines. Chemistry LibreTexts. [Link]

-

Engle, K. M., et al. (2019). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

-

Reusch, W. Amine Reactivity. Michigan State University Department of Chemistry. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Tetrahydro-2H-pyran-4-amine | 38041-19-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. studymind.co.uk [studymind.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jocpr.com [jocpr.com]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 12. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Cyclopentyltetrahydro-2H-pyran-4-amine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of N-Cyclopentyltetrahydro-2H-pyran-4-amine. In the absence of direct experimental data for this specific molecule, this paper synthesizes fundamental principles of stereochemistry and conformational analysis of its constituent tetrahydropyran and cyclopentylamine moieties. We will explore the theoretical basis for its structural stability, predict its most likely conformations, and detail the experimental and computational methodologies that would be employed for its empirical validation. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the three-dimensional structure of heterocyclic molecules.

Introduction: The Significance of this compound in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[1][2][3] Its non-planar, three-dimensional structure is advantageous for exploring chemical space and achieving specific interactions with biological targets.[1] The incorporation of an amine functionality, as seen in 4-aminotetrahydropyran, provides a key site for further chemical modification and for forming crucial interactions, such as hydrogen bonds, with biological macromolecules.[4][5] The N-cyclopentyl substituent introduces additional lipophilicity and conformational complexity, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[6]

Understanding the precise three-dimensional arrangement of this compound is therefore paramount for rational drug design. The molecule's conformation dictates its shape, dipole moment, and the spatial orientation of its functional groups, all of which are critical for molecular recognition by enzymes and receptors.

Molecular Structure and Theoretical Conformational Analysis

The molecular structure of this compound is comprised of two key cyclic systems: a tetrahydropyran ring and a cyclopentyl ring, linked by an amine bridge. The overall conformation of the molecule is determined by the interplay of the conformational preferences of each ring and the steric and electronic interactions between them.

The Tetrahydropyran Ring: A Chair Conformation

The tetrahydropyran ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain.[7] In this conformation, substituents can occupy either axial or equatorial positions. For a 4-substituted tetrahydropyran, the bulky N-cyclopentylamino group would strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions.[7][8]

The Cyclopentyl Ring: Puckered Conformations

The cyclopentyl group is a five-membered ring that is more stable than smaller cyclic structures due to reduced angle strain.[6] It is not planar and exists in a continuous state of pseudo-rotation between two main puckered conformations: the "envelope" and the "twist" (or "half-chair"). These conformations help to relieve torsional strain. The energy barrier between these forms is low, making the cyclopentyl ring highly flexible.

Interplay of the Rings and the N-Cyclopentylamino Substituent

The linkage of the cyclopentyl ring to the tetrahydropyran via the amine bridge introduces further conformational considerations. The orientation of the cyclopentyl group relative to the tetrahydropyran ring will be dictated by steric hindrance. The most stable conformation will seek to minimize steric clashes between the two ring systems.

The nitrogen atom of the amine bridge also has a lone pair of electrons, which can influence the local geometry and electronic environment.

Predicted Dominant Conformation

Based on the principles outlined above, the predicted dominant conformation of this compound is one where:

-

The tetrahydropyran ring is in a chair conformation.

-

The N-cyclopentylamino group occupies the equatorial position on the tetrahydropyran ring.

-

The cyclopentyl ring is in a puckered conformation (envelope or twist) that minimizes steric interactions with the tetrahydropyran ring.

The following diagram illustrates the predicted equilibrium between the two chair conformers, with the equatorial conformer being significantly more stable.

Caption: Predicted conformational equilibrium of this compound.

Proposed Experimental and Computational Workflows for Conformation Elucidation

To empirically determine the conformational preferences of this compound, a combination of experimental and computational techniques would be employed.

Experimental Methodologies

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[9] Key parameters that would provide insight into the conformation of this compound include:

-

1H NMR Chemical Shifts: The chemical shifts of the protons on the tetrahydropyran ring, particularly the proton at C4, would be indicative of its axial or equatorial orientation.

-

1H-1H Coupling Constants (J-values): The magnitude of the vicinal coupling constants between the C4 proton and the adjacent methylene protons (at C3 and C5) can be used to determine the dihedral angles and thus the chair conformation and the substituent's orientation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can reveal through-space proximities between protons, which can help to establish the relative orientation of the cyclopentyl and tetrahydropyran rings.

Experimental Protocol: 1H NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.

-

Data Acquisition: Acquire 1H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the signals and measure the chemical shifts and coupling constants.

-

Interpretation: Analyze the coupling constants of the H4 proton. A large coupling constant (typically > 8 Hz) to the axial protons at C3 and C5 would confirm its axial position, indicating an equatorial substituent.

3.1.2. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state. If a suitable crystal of this compound can be obtained, this technique would precisely determine bond lengths, bond angles, and the overall conformation of the molecule in the crystal lattice.

Computational Modeling

Computational chemistry offers a powerful means to explore the conformational landscape of flexible molecules and to calculate the relative energies of different conformers.[10][11]

Computational Workflow: Conformational Search and Energy Minimization

-

Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling software package.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be achieved using methods like molecular mechanics force fields (e.g., MMFF94) or more advanced techniques.[11]

-

Quantum Mechanical Optimization: Subject the low-energy conformers identified in the initial search to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Energy Calculation and Boltzmann Averaging: Calculate the relative energies of the optimized conformers. The populations of each conformer at a given temperature can be estimated using the Boltzmann distribution.

-

NMR Parameter Prediction: The optimized geometries can be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data for validation.[12]

Caption: A typical computational workflow for conformational analysis.

Summary of Predicted Conformational Data

While awaiting experimental verification, the following table summarizes the predicted key conformational features of this compound based on theoretical principles.

| Feature | Predicted State | Rationale |

| Tetrahydropyran Ring Conformation | Chair | Minimizes angle and torsional strain. |

| N-Cyclopentylamino Substituent Position | Equatorial | Avoids 1,3-diaxial steric strain.[7] |

| Cyclopentyl Ring Conformation | Puckered (Envelope/Twist) | Relieves torsional strain. |

| Overall Molecular Shape | Extended | The equatorial position of the substituent leads to a more extended and less sterically hindered conformation. |

Conclusion

The conformational analysis of this compound is crucial for understanding its potential as a scaffold in drug discovery. Based on established principles, the molecule is predicted to exist predominantly in a chair conformation with the N-cyclopentylamino group in the equatorial position. The inherent flexibility of the cyclopentyl ring adds a layer of complexity that warrants further investigation. The outlined experimental and computational workflows provide a robust framework for the empirical determination of its three-dimensional structure. A thorough understanding of its conformational landscape will undoubtedly aid in the design of novel therapeutics with improved efficacy and selectivity.

References

-

Anomeric effect. (2023). In Wikipedia. Retrieved from [Link]

- Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (2017). Tetrahedron.

- Stability of Substituted Cyclohexanes. (2023). JoVE.

- Substituted Cyclohexanes: Axial vs Equatorial. (2014). Master Organic Chemistry.

- Substituted Cyclohexanes. (2015). Chemistry LibreTexts.

- Anomeric Effect in Compounds with Five-membered Rings - Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives. (1969). Acta Chemica Scandinavica.

- Useful Computational Chemistry Tools for Medicinal Chemistry. (n.d.). Royal Society of Chemistry.

- Monosubstituted Cyclohexanes. (2017). YouTube.

- Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. (2023).

- Substituted Cyclohexanes. (n.d.). University of Calgary.

- Experimental Studies of the Anomeric Effect. Part VI. Ring Inversion Equilibria in Cyclohexane, Tetrahydropyran and Piperidine Rings Substituted by a Carbomethoxy or a Cyano Group. (n.d.). J-Global.

- Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose. (n.d.). The Journal of Organic Chemistry.

- Automated Parsing of Flexible Molecular Systems Using Principal Component Analysis and K-Means Clustering Techniques. (n.d.). ProQuest.

- 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. (n.d.). RSC Advances.

- A simple 1H nmr conformational study of some heterocyclic azomethines. (1981). Canadian Journal of Chemistry.

- Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. (2021).

- Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study. (n.d.). Chemistry – A European Journal.

- Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. (n.d.). Marine Drugs.

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.

- Cyclopentyl Definition. (n.d.). Fiveable.

- Conformational Preferences of Cyclopentane‐Based Oligo‐δ‐peptides in the Gas Phase and in Solution. (n.d.).

- Cyclopentyl ether. (n.d.). PubChem.

- 15N NMR in Heterocyclic Chemistry. (2013). YouTube.

- cyclopentyl group (CHEBI:52880). (n.d.). EMBL-EBI.

- Conformational preference of A) cyclopropyl amine derivatives. (n.d.).

- The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. (n.d.). Benchchem.

- Coupling Constants the chemical shift. (2012). Eugene E. Kwan.

- 4-Aminotetrahydropyran. (n.d.). PubChem.

- Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. (n.d.).

- Some pyran-containing marketed drugs in preclinical/clinical trials. (n.d.).

- 4-Aminotetrahydropyran. (n.d.). ChemicalBook.

- NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. (2007). Acta Poloniae Pharmaceutica.

- 4-Aminotetrahydropyran. (n.d.). CymitQuimica.

- Conformational preferences in a series of α-hydroxy ketone derivatives: interplay of conformational energies and lattice cohesive energies. (2022). CrystEngComm.

- Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. (n.d.).

- 4-Aminotetrahydropyran | CAS#:38041-19-9. (n.d.). Chemsrc.

- N-Propyl-tetrahydro-2H-pyran-4-amine. (n.d.). Chem-Impex.

- 4-Aminotetrahydropyran 0.97 Tetrahydro-2H-pyran-4-amine. (n.d.). Sigma-Aldrich.

- 3-Cyclopentyl-pentane. (n.d.). PubChem.

- Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. (n.d.).

- Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.).

- Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. (2026). Organic Letters.

- The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Deriv

- Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)

- 38041-19-9 | Tetrahydro-2H-pyran-4-amine. (n.d.). AiFChem.

- Conformational analysis of n butane. (n.d.). Slideshare.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]

- 5. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]

- 6. fiveable.me [fiveable.me]

- 7. Video: Stability of Substituted Cyclohexanes [jove.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. books.rsc.org [books.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Cyclopentyltetrahydro-2H-pyran-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopentyltetrahydro-2H-pyran-4-amine is a valuable secondary amine that serves as a key building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, combining a saturated heterocyclic pyran ring with a cyclopentyl moiety, imparts unique physicochemical properties that are desirable in drug candidates. This technical guide provides a comprehensive overview of the viable synthetic pathways for this compound, with a focus on scalable and efficient methodologies. The guide delves into the synthesis of its critical precursors, Tetrahydro-4H-pyran-4-one and Cyclopentylamine, and culminates in a detailed exploration of the core reductive amination reaction. This document is intended to be a practical resource for researchers and process chemists, offering detailed experimental protocols, comparative analysis of synthetic routes, and mechanistic insights to facilitate the successful synthesis of this important intermediate.

Introduction: The Significance of this compound

The tetrahydropyran ring is a prevalent scaffold in a multitude of bioactive natural products and synthetic drugs, often contributing to improved aqueous solubility and metabolic stability. When functionalized with an amine, it becomes a versatile synthon for introducing this heterocycle into larger molecular frameworks. The N-cyclopentyl substituent further modulates the lipophilicity and conformational properties of the molecule, making this compound a sought-after intermediate in drug discovery programs. Its synthesis is therefore of considerable interest to the scientific community.

The primary and most convergent approach to the synthesis of this compound involves the reductive amination of Tetrahydro-4H-pyran-4-one with Cyclopentylamine. This guide will first explore the synthesis of these two key precursors before detailing the final coupling reaction.

Synthesis of Precursor 1: Tetrahydro-4H-pyran-4-one

Tetrahydro-4H-pyran-4-one is a crucial heterocyclic ketone intermediate.[1] Several industrial-scale synthesis routes have been developed, each with distinct advantages and challenges.

Comparative Analysis of Industrial Synthesis Routes

| Route | Starting Materials | Key Intermediates | Reported Yield | Product Purity | Key Advantages | Reported Challenges |

| Route 1 | 3-Chloropropionyl chloride, Ethylene | 1,5-dichloro-3-pentanone | 45% (overall)[2] | Not specified | Utilizes readily available starting materials. | Complex gas-liquid-solid system for ethylene insertion, difficult to scale up. The product is very soluble in water, requiring extensive extraction. |

| Route 2 | Bis(2-chloroethyl)ether, Carbon Dioxide | Not applicable | 95.9%[3] | 99.7%[3] | High yield and purity. | Requires specialized equipment for handling CO2 gas under pressure. |

| Route 3 | Dihydropyran-4-one / Pyran-4-one | Not applicable | High | Not specified | Utilizes readily available starting materials. | Requires hydrogenation equipment and catalysts. |

Detailed Experimental Protocol: Route 1 - From 3-Chloropropionyl Chloride and Ethylene

This two-stage process is a classical approach to the synthesis of Tetrahydro-4H-pyran-4-one.[2]

Step 1: Synthesis of 1,5-dichloropentan-3-one

-

In a suitable reactor, charge 20 kg of 3-chloropropionyl chloride and 20 kg of aluminum trichloride.

-

Use 50 kg of methylene dichloride as the solvent.

-

While stirring, introduce ethylene gas into the reactor, maintaining the temperature below 10 °C.

-

After the addition of ethylene is complete, incubate the reaction mixture for 2 hours.

-

Prepare a mixture of water and hydrochloric acid and cool it to 0 °C.

-

Carefully add the reaction solution to the acidic water.

-

Stir the mixture and then allow the layers to separate.

-

Collect the organic layer containing 1,5-dichloropentan-3-one.

Step 2: Cyclization to Tetrahydro-4H-pyran-4-one

-

To a reactor, add water, phosphoric acid, sodium dihydrogen phosphate, and the 1,5-dichloropentan-3-one obtained in the previous step.

-

Heat the mixture under reflux.

-

Monitor the reaction for completion.

-

Upon completion, obtain the crude product by extraction.

-

Purify the crude product by vacuum rectification to yield Tetrahydro-4H-pyran-4-one.

Caption: Synthesis of Tetrahydro-4H-pyran-4-one from 3-Chloropropionyl chloride.

Synthesis of Precursor 2: Cyclopentylamine

Cyclopentylamine is a primary amine that serves as the nitrogen source in the final reductive amination step.[4] Several synthetic methods are available for its preparation.

Common Synthesis Pathways

The most prevalent industrial method for synthesizing Cyclopentylamine is the reductive amination of cyclopentanone with ammonia.

Detailed Experimental Protocol: Reductive Amination of Cyclopentanone

This process involves the reaction of cyclopentanone with ammonia in the presence of a reducing agent, typically hydrogen gas and a metal catalyst.[5]

-

Charge a high-pressure autoclave with cyclopentanone and a suitable solvent.

-

Add a nickel-based catalyst (e.g., Raney nickel).

-

Pressurize the reactor with ammonia and then with hydrogen gas.

-

Heat the mixture to a temperature between 150-200°C and maintain a pressure of approximately 20 MPa.[5]

-

Stir the reaction mixture until the reaction is complete.

-

Cool the reactor, vent the excess gas, and filter off the catalyst.

-

The resulting solution contains Cyclopentylamine, which can be purified by distillation.

Caption: Synthesis of Cyclopentylamine via reductive amination of cyclopentanone.

Core Synthesis: this compound via Reductive Amination

The final step in the synthesis is the coupling of Tetrahydro-4H-pyran-4-one and Cyclopentylamine through reductive amination. This reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.

The Mechanism of Reductive Amination

The reaction is typically carried out as a one-pot procedure. The ketone and amine are mixed, often in the presence of a mild acid catalyst, to form the imine. A reducing agent is then added to reduce the C=N double bond of the imine.

Choice of Reducing Agent

Several reducing agents are suitable for this transformation. The choice of reagent can influence the reaction conditions and work-up procedure.

-

Sodium Borohydride (NaBH₄): A cost-effective reducing agent. However, it can also reduce the starting ketone, so it is typically added after the imine has formed.[6]

-

Sodium Cyanoborohydride (NaBH₃CN): More selective for imines over ketones, allowing for a one-pot reaction where all reagents are mixed from the start. It is, however, more toxic.[6]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is often preferred for its safety and efficiency in one-pot reductive aminations.[7] It is sensitive to water and not ideal for use in protic solvents like methanol.[6]

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound using sodium triacetoxyborohydride.

-

Reaction Setup: To a dry, inert-atmosphere flask, add Tetrahydro-4H-pyran-4-one (1.0 eq) and a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Addition of Amine: Add Cyclopentylamine (1.0-1.2 eq) to the solution and stir for a short period to allow for imine formation. A mild acid catalyst, such as acetic acid, can be added to facilitate this step.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture. The addition may be exothermic, so it is important to control the rate of addition to maintain a safe temperature.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Reductive amination of Tetrahydro-4H-pyran-4-one with Cyclopentylamine.

Purification and Characterization

The final product, this compound, is typically an oil or a low-melting solid. Purification is most commonly achieved by column chromatography. The structure and purity of the compound can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic signals for the cyclopentyl and tetrahydropyran rings. The hydrogens on the carbon adjacent to the nitrogen will be deshielded.[8]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

-

Infrared (IR) Spectroscopy: A characteristic N-H stretching absorption will be observed in the 3300-3500 cm⁻¹ region for the secondary amine.[9]

Conclusion

The synthesis of this compound is a straightforward process that relies on the well-established reductive amination reaction. The key to a successful synthesis lies in the efficient preparation of the precursors, Tetrahydro-4H-pyran-4-one and Cyclopentylamine, for which several scalable industrial methods are available. The choice of reducing agent for the final reductive amination step allows for flexibility in reaction conditions and can be tailored to the specific needs of the laboratory or production facility. This guide provides the necessary information for researchers and chemists to confidently approach the synthesis of this valuable building block, enabling its application in the development of new and innovative molecules.

References

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 19, 2026, from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Reductive Amination. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

- Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. (2009). Chemistry of Heterocyclic Compounds, 45(8), 935-939.

-

One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. (2023). The Journal of Organic Chemistry, 88(22), 15956-15963. [Link]

-

Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

- Reductive Amination of cyclopentanone. (2007).

- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (2002). Organic Reactions, 1-714.

-

24.10 Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved January 19, 2026, from [Link]

-

Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). Retrieved January 19, 2026, from [Link]

-

24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

- CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one. (n.d.). Google Patents.

- US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. (n.d.). Google Patents.

-

A convenient preparation of tetrahydro-4H-pyran-4-one. (1968). Journal of the Chemical Society C: Organic, 2455. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. N-Cyclopropyltetrahydro-2H-pyran-4-amine - CAS:211814-16-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)- [webbook.nist.gov]

- 9. Tetrahydro-4H-pyran-4-one(29943-42-8) 1H NMR spectrum [chemicalbook.com]

Navigating the Solution Space: A Technical Guide to the Solubility of N-Cyclopentyltetrahydro-2H-pyran-4-amine in Organic Solvents

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the solubility characteristics of N-Cyclopentyltetrahydro-2H-pyran-4-amine, a crucial parameter influencing its application in organic synthesis, pharmaceutical development, and materials science. As a Senior Application Scientist, this document synthesizes theoretical predictions with actionable experimental protocols to empower researchers in their formulation and process development endeavors.

Understanding the Molecule: Physicochemical Drivers of Solubility

This compound is a secondary amine featuring a bulky, non-polar cyclopentyl group and a polar tetrahydropyran ring containing an ether linkage and an amine group. This amphiphilic nature dictates its solubility, which is a fine balance between its ability to engage in hydrogen bonding and the influence of its hydrophobic cyclopentyl moiety.

To predict its solubility, we can draw parallels with the closely related compound, Tetrahydro-2H-pyran-4-amine. This parent amine is a liquid at room temperature with a molecular weight of 101.15 g/mol , a negative XLogP3 value of -0.3 (indicating some degree of hydrophilicity), one hydrogen bond donor, and two hydrogen bond acceptors.[1][2] The addition of the cyclopentyl group to the nitrogen atom in our target molecule increases its molecular weight and significantly enhances its lipophilicity.

The fundamental principle of "like dissolves like" serves as our primary guide.[3] Solvents with similar polarity and hydrogen bonding capabilities to this compound are expected to be effective at dissolving it. Aliphatic amines generally exhibit good solubility in organic solvents, particularly those that are polar.[4][5] However, the increasing size of the hydrophobic alkyl or aryl substituent can decrease solubility in very polar solvents like water.[6]

Key Physicochemical Characteristics of this compound:

| Property | Predicted Influence on Solubility |

| Secondary Amine Group (-NH-) | Capable of hydrogen bonding as a donor and acceptor, promoting solubility in protic and polar aprotic solvents. |

| Tetrahydropyran Ring | Contains a polar ether linkage (-O-), which can act as a hydrogen bond acceptor, enhancing solubility in polar solvents. |

| Cyclopentyl Group | A non-polar, hydrophobic moiety that will favor solubility in non-polar and weakly polar organic solvents. |

| Overall Molecular Structure | The combination of polar functional groups and a non-polar substituent suggests a broad solubility profile, with optimal solubility likely in solvents of intermediate polarity. |

Theoretical Solubility Profile: A Solvent-by-Solvent Analysis

Based on the structural features of this compound, we can predict its general solubility in various classes of organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High | The amine and ether groups can form strong hydrogen bonds with the hydroxyl group of the alcohols. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High to Moderate | The polarity of these solvents can effectively solvate the polar regions of the molecule. The absence of hydrogen bond donation from the solvent might slightly limit solubility compared to protic solvents. |

| Non-Polar Solvents | Hexane, Toluene, Dichloromethane | Moderate to Low | The non-polar cyclopentyl group will interact favorably with these solvents through van der Waals forces. However, the polar amine and ether functionalities will be poorly solvated, likely limiting overall solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | The ether functionality of the solvents is compatible with the tetrahydropyran ring. THF, being more polar than diethyl ether, is expected to be a better solvent. |

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate formulation and process design. The following is a robust, step-by-step protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add a precisely measured volume of the selected organic solvent to a series of vials.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid is crucial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The shake-flask method is a common technique for this step.[7]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

Interpreting and Utilizing Solubility Data

The experimentally determined solubility data is invaluable for various applications:

-

Reaction Chemistry: Selecting an appropriate solvent that can dissolve both reactants is critical for achieving optimal reaction rates and yields.

-

Crystallization and Purification: Understanding solubility in different solvents and at various temperatures is fundamental for developing effective crystallization and purification protocols.

-

Formulation Development: In the pharmaceutical industry, solubility is a key determinant of a drug's bioavailability. For other applications, it dictates how the compound can be formulated into a final product.

The relationship between solvent properties and the resulting solubility can be visualized as follows:

Caption: Factors influencing the solubility of the target compound.

Conclusion

References

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

-

Experiment 1. Solubility of Organic Compounds. Scribd. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Course Hero. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Retrieved from [Link]

-

Properties of amines. (n.d.). Lumen Learning. Retrieved from [Link]

-

Are amines soluble in organic solvents? (2018, March 30). Quora. Retrieved from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (2021, July 22). Chemical Reviews. Retrieved from [Link]

-

Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts. Retrieved from [Link]

-

Amines and Heterocycles. (2020, March 4). SlidePlayer. Retrieved from [Link]

-

Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023, October 18). PubMed Central. Retrieved from [Link]

-

Physical Properties of Amines. (n.d.). BYJU'S. Retrieved from [Link]

-

4-Aminotetrahydropyran. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. m.youtube.com [m.youtube.com]

Spectroscopic Characterization of N-Cyclopentyltetrahydro-2H-pyran-4-amine: A Comprehensive Technical Guide

Abstract

N-Cyclopentyltetrahydro-2H-pyran-4-amine is a secondary amine featuring a saturated tetrahydropyran (THP) ring and a cyclopentyl moiety. As a bifunctional molecule, it serves as a valuable building block in medicinal chemistry and materials science. Precise structural confirmation and purity assessment are paramount for its application in synthesis and drug development. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound. While direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Standardized protocols for data acquisition are also detailed to ensure reproducibility and accuracy.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines three key features that dictate its spectroscopic properties:

-

Tetrahydropyran (THP) Ring: A six-membered saturated heterocycle containing an oxygen atom. The electronegative oxygen significantly influences the chemical environment of adjacent protons and carbons.

-

Cyclopentyl Group: A five-membered saturated carbocyclic ring providing a distinct set of aliphatic signals.

-

Secondary Amine (-NH-): The nitrogen atom and its associated proton (N-H) provide characteristic signals in IR and NMR spectroscopy and direct key fragmentation pathways in mass spectrometry.

A thorough analysis of these features allows for a confident, predictive assignment of the molecule's spectroscopic data.

Caption: Predicted major fragmentation pathways for this compound.

Interpretation of Fragmentation:

-

[M+H]⁺ at m/z 170: The protonated molecular ion.

-

Fragment at m/z 100: This major peak would result from the loss of the cyclopentyl group (mass = 69) via alpha-cleavage. The resulting fragment is the stable tetrahydropyran-4-iminium cation.

-

Fragment at m/z 114: This peak would arise from the alternative alpha-cleavage, involving the loss of a C₄H₇O radical (mass = 71) from the cleavage of the C4-C3/C4-C5 bonds in the THP ring. The resulting fragment is the N-cyclopentyliminium cation.

Summary and Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. The predicted data indicate key signatures:

-

¹H NMR: Deshielded protons adjacent to the ether oxygen (~3.9 ppm and ~3.3 ppm) and nitrogen (~3.0 ppm and ~2.7 ppm).

-

¹³C NMR: Characteristic signals for carbons bonded to oxygen (~67.5 ppm) and nitrogen (~58.0 and ~50.0 ppm).

-

IR: A weak N-H stretch (~3330 cm⁻¹) and a strong C-O-C ether stretch (~1100 cm⁻¹).

-

MS: A protonated molecular ion [M+H]⁺ at m/z 170, with major fragments at m/z 100 and m/z 114 resulting from predictable alpha-cleavages.

This guide provides a robust framework for researchers and drug development professionals to identify and characterize this compound, ensuring its identity and purity in synthetic applications.

References

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

-

University of California, Davis. IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

The Royal Society of Chemistry. (2020). A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

-

NIST. 2H-thiopyran-4-imine, n-hydroxy-tetrahydro-1,1-dioxide - NIST Chemistry WebBook. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

PubChem. 4-Aminomethyltetrahydropyran. Available at: [Link]

-

NIST. 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)- - NIST Chemistry WebBook. Available at: [Link]

-

NIST. 2H-Pyran-2-one, tetrahydro- - NIST Chemistry WebBook. Available at: [Link]

An Investigational Guide to the Potential Biological Activities of N-Cyclopentyltetrahydro-2H-pyran-4-amine

A Senior Application Scientist Whitepaper

Authored for: Drug Discovery and Development Professionals

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold in modern medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates. As a rigid, saturated heterocycle, it serves as a low-lipophilicity bioisostere for cyclohexane, often enhancing aqueous solubility and metabolic stability while providing a hydrogen bond acceptor through its ring oxygen.[1] This guide focuses on a specific, under-explored derivative, N-Cyclopentyltetrahydro-2H-pyran-4-amine , proposing a structured research program to elucidate its potential biological activities. Drawing from established pharmacology of structurally related compounds, we hypothesize that this molecule holds significant promise as a scaffold for developing novel therapeutics targeting kinases, G-protein coupled receptors (GPCRs), and monoamine transporters. This document provides the strategic rationale and detailed experimental protocols for a comprehensive initial investigation.

The Tetrahydropyran Scaffold: A Foundation for Drug Design

The THP ring is a cornerstone of contemporary drug design.[2] Its incorporation into molecular frameworks is a strategic choice to modulate absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Unlike its carbocyclic counterpart, cyclohexane, the ether oxygen of the THP ring can act as a hydrogen bond acceptor, potentially creating additional, favorable interactions with biological targets and improving ligand efficiency.[1]

Numerous approved drugs and clinical candidates incorporate the THP motif, highlighting its versatility. For instance, Gilteritinib (Xospata), an inhibitor of AXL receptor tyrosine kinase used to treat acute myeloid leukemia, features a prominent amino-THP substituent.[1] Similarly, the development of potent and selective inhibitors for Ataxia Telangiectasia Mutated (ATM) kinase, such as AstraZeneca's AZD0156, benefited from the inclusion of a THP-amine fragment to optimize the compound's profile.[1] The broad utility of THP derivatives spans oncology, inflammatory diseases, and neuroscience, establishing a strong precedent for investigating novel analogs.[3][4][5]

Structural Analysis of this compound

The subject of this guide, this compound, is composed of three key structural features:

-

The Tetrahydro-2H-pyran-4-amine Core: This central scaffold provides the advantageous physicochemical properties discussed previously. The amine at the 4-position serves as a versatile chemical handle for introducing substituents and as a key interaction point (e.g., hydrogen bond donor or protonated cation) for binding to biological targets.

-

The Cyclopentyl Group: This substituent introduces a significant lipophilic and alicyclic character. Compared to smaller alkyl groups, the cyclopentyl ring offers a larger, conformationally restricted hydrophobic surface. This feature is critical for occupying well-defined hydrophobic pockets within a target's binding site, potentially driving both potency and selectivity.

-

The Secondary Amine Linker: This linker connects the core and the substituent, providing rotational flexibility while maintaining a key hydrogen bond-donating capability.

Based on this structure, we can formulate several primary hypotheses regarding its potential biological activities.

Hypothesized Biological Targets and Therapeutic Areas

Analysis of existing literature on compounds containing the THP-amine motif points toward three high-probability target classes.

Kinase Inhibition (Oncology & Inflammation)

The THP scaffold is frequently employed in the design of kinase inhibitors.[1] Derivatives have shown potent activity against TGF-β type I receptor (ALK5), a key player in fibrosis and cancer progression.[6] The strategic placement of substituents on the THP core allows for precise targeting of the ATP-binding pocket. The cyclopentyl group on our lead molecule is well-suited to occupy hydrophobic regions within a kinase active site.

-

Primary Hypothesis: this compound or its derivatives may act as inhibitors of protein kinases, particularly those implicated in cell signaling, proliferation, and inflammation, such as ALK5, ATM, or receptor tyrosine kinases.[1][6]

G-Protein Coupled Receptor (GPCR) Modulation (Pain & Inflammation)

Structurally related molecules have demonstrated potent and selective activity at GPCRs. Notably, a derivative containing a (tetrahydro-2H-pyran-4-yl)methyl moiety was identified as a selective cannabinoid receptor 2 (CB2) agonist with efficacy in models of inflammatory pain.[7] The CB2 receptor is a major target for non-narcotic analgesics. Furthermore, other related structures have been investigated as kappa opioid receptor (KOR) antagonists, a target for mood and pain disorders.[8]

-

Primary Hypothesis: The compound may function as a ligand for GPCRs involved in pain and inflammation, such as the CB2 or opioid receptors.

Monoamine Transporter Inhibition (Central Nervous System Disorders)

A compelling study described a series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors (SNRIs).[9] SNRIs are a frontline treatment for major depressive disorder, anxiety, and neuropathic pain. The cyclopentyl group can be envisioned as a bioisostere for the benzyl group in occupying the hydrophobic S1 binding pocket of these transporters.

-

Primary Hypothesis: this compound has the potential to inhibit monoamine transporters, such as the serotonin transporter (SERT) and norepinephrine transporter (NET), suggesting utility in treating CNS disorders.

Proposed Experimental Workflow and Protocols

To systematically evaluate the potential of this compound, a phased approach is recommended. The following workflow provides a logical progression from initial screening to validation.

Caption: Proposed workflow for investigating this compound.

Protocol 4.1: Kinase Inhibition Screening (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, high-throughput method to assess binding affinity against a panel of kinases.

Objective: To determine the dissociation constant (Kd) of the test compound for a diverse panel of human kinases.

Methodology:

-

Reagent Preparation:

-

Prepare 5X Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Prepare a 4X solution of Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) in Kinase Buffer.

-

Prepare a 4X solution of the appropriate Europium-labeled anti-tag antibody (e.g., anti-His) in Kinase Buffer.

-

Prepare a 4X solution of the target kinase (e.g., ALK5, ATM) in Kinase Buffer.

-

Prepare a serial dilution of this compound in DMSO, then dilute into Kinase Buffer to create 2X final concentrations.

-

-

Assay Procedure (384-well plate):

-

Add 5 µL of the 2X test compound solution or DMSO vehicle control to appropriate wells.

-

Add 5 µL of the 4X Kinase/Antibody mixture to all wells.

-

Add 5 µL of the 4X Tracer solution to all wells.

-

Incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Excitation: 340 nm. Emission: 615 nm (Europium) and 665 nm (Alexa Fluor 647).

-

Calculate the Emission Ratio (665/615).

-

-

Data Analysis:

-

Plot the Emission Ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀.

-

Calculate the Kd using the Cheng-Prusoff equation.

-

Self-Validation: The protocol includes positive controls (known inhibitor) and negative controls (DMSO vehicle) to establish the assay window and Z'-factor, ensuring robustness and reliability.

Protocol 4.2: GPCR Functional Activity (cAMP Accumulation Assay)

This protocol determines if the compound acts as an agonist or antagonist at a Gi/s-coupled GPCR (e.g., CB2).

Objective: To measure the effect of the test compound on forskolin-stimulated cAMP levels in cells expressing the target GPCR.

Methodology:

-

Cell Culture:

-

Use a stable cell line (e.g., CHO-K1) expressing the human CB2 receptor.

-

Plate cells in a 384-well plate and culture overnight to form a confluent monolayer.

-

-

Assay Procedure:

-

Wash cells with 1X PBS.

-

Add 20 µL of Stimulation Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).

-

For Antagonist Mode: Add 10 µL of serially diluted test compound and incubate for 30 minutes. Then add 10 µL of a known agonist (e.g., CP-55,940) at its EC₈₀ concentration mixed with 10 µM Forskolin.

-

For Agonist Mode: Add 10 µL of serially diluted test compound mixed with 10 µM Forskolin.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Detection (HTRF Assay):

-

Lyse the cells by adding 20 µL of cAMP-d2 conjugate followed by 20 µL of anti-cAMP-Europium cryptate, both prepared in lysis buffer.

-

Incubate for 60 minutes at room temperature.

-

-

Data Acquisition & Analysis:

-

Read the HTRF signal on a compatible plate reader (Ex: 320 nm, Em: 620 nm and 665 nm).

-

Calculate the HTRF ratio (665/620) and convert to cAMP concentration using a standard curve.

-

Plot cAMP concentration against the logarithm of compound concentration to determine EC₅₀ (agonist) or IC₅₀ (antagonist).

-

Proposed Signaling Pathway Investigation: TGF-β/ALK5

Should initial screens indicate activity against ALK5, further investigation into its effect on the canonical TGF-β signaling pathway would be warranted.[6]

Caption: Hypothesized inhibition of the TGF-β/ALK5 signaling pathway.

Data Presentation

All quantitative data should be summarized for clear comparison. The following table provides a template for presenting hypothetical results from the initial screening phase.

| Target Class | Specific Target | Assay Type | Result (IC₅₀/K_d/EC₅₀) |

| Kinase | ALK5 | TR-FRET Binding | 85 nM (K_d) |

| ATM | TR-FRET Binding | 1.2 µM (K_d) | |

| AXL | TR-FRET Binding | > 10 µM (K_d) | |

| GPCR | CB2 | cAMP Functional (Antagonist) | 250 nM (IC₅₀) |

| KOR | Radioligand Binding | > 10 µM (K_i) | |

| Transporter | SERT | Radioligand Binding | 450 nM (K_i) |

| NET | Radioligand Binding | 980 nM (K_i) |

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity. Based on strong precedent from structurally similar compounds, this guide posits that its most probable biological activities lie in the inhibition of protein kinases, modulation of GPCRs, and inhibition of monoamine transporters. The proposed research program provides a robust, logical, and efficient framework for systematically testing these hypotheses. Positive results from this initial phase would trigger a focused lead optimization campaign, involving the synthesis of analogs to establish structure-activity relationships and enhance potency, selectivity, and ADME properties, ultimately paving the way for a novel therapeutic candidate.

References

- Vertex AI Search. (2024-05-16).

- PharmaBlock. Tetrahydropyrans in Drug Discovery.

- Benchchem. 4-(m-Tolyl)tetrahydro-2H-pyran-4-amine.

-

Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

-

Various Authors. (Review). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. [Link]

-

Various Authors. (Review). Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. [Link]

-

Blake et al. (Patent). United States Patent. Googleapis.com. [Link]

-

Barsanti et al. (Patent). United States Patent. Googleapis.com. [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

-

Giblin, G. M., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-600. [Link]

-

Kumar, A., et al. (Review). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed Central. [Link]

- Google Patents. Process for preparing 4-aminotetrahydropyran compound and an acid salt.

-

Episode, A., et al. (2010). N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(11), 3248-51. [Link]

-

ResearchGate. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. [Link]

-

ResearchGate. Some pyran-containing marketed drugs in preclinical/clinical trials. [Link]

-

Scientific Research Publishing. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. [Link]

-

Patsnap. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-Cyclopentyltetrahydro-2H-pyran-4-amine" role as a heterocyclic building block

An In-Depth Technical Guide to N-Cyclopentyltetrahydro-2H-pyran-4-amine: A Privileged Heterocyclic Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

The tetrahydropyran (THP) motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its ability to improve physicochemical properties and confer favorable three-dimensional geometry for target engagement.[1][2] When functionalized with an N-cyclopentyl amine at the 4-position, it forms This compound , a versatile heterocyclic building block. This guide provides an in-depth analysis of its synthesis, physicochemical characteristics, and strategic application in drug development. We will explore the causality behind its utility, detailing validated synthetic protocols and examining its incorporation into advanced clinical candidates across various therapeutic areas, thereby offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals.

Core Attributes: Understanding the "Why"

The value of this compound as a building block stems from the synergistic combination of its two core components: the tetrahydropyran ring and the N-cyclopentyl substituent.

-